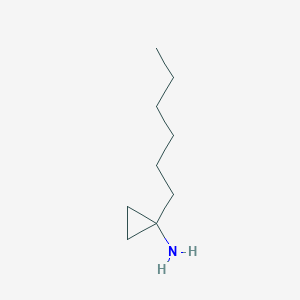

1-Hexylcyclopropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1-hexylcyclopropan-1-amine |

InChI |

InChI=1S/C9H19N/c1-2-3-4-5-6-9(10)7-8-9/h2-8,10H2,1H3 |

InChI Key |

IMFIANZBXBDFNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1(CC1)N |

Origin of Product |

United States |

Kulinkovich Szymoniak Reaction:this Method Provides a Direct, One Step Synthesis of Primary Cyclopropylamines from Nitriles and Grignard Reagents, Mediated by a Titanium Iv Isopropoxide Catalyst.organic Chemistry.orgfor the Synthesis of 1 Hexylcyclopropan 1 Amine, This Would Involve the Reaction of Heptanenitrile with Ethylmagnesium Bromide in the Presence of Ti Opr I ₄. the Proposed Mechanism Involves the Formation of a Titanacyclopropane Intermediate Which then Rearranges to Afford the Desired Product. This Approach is Highly Convergent and Starts from Readily Available Materials.

Proposed Route:

Reactants: Heptanenitrile (B1581596), Ethylmagnesium bromide

Catalyst: Titanium(IV) isopropoxide

Product: 1-Hexylcyclopropan-1-amine

Curtius Rearrangement:this Multi Step Approach Begins with the Synthesis of 1 Hexylcyclopropanecarboxylic Acid. This Intermediate Could Potentially Be Synthesized Via the Cyclopropanation of 1 Octene. the Carboxylic Acid is then Converted to the Corresponding Acyl Azide, Which Undergoes Rearrangement to the Isocyanate, Followed by Hydrolysis to Yield 1 Hexylcyclopropan 1 Amine. This Route is Analogous to the Successful Gram Scale Synthesis of 1 Cyclopropyl Cyclopropylamine.nih.gov

Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers

When the cyclopropane ring is further substituted, or when the molecule is part of a larger chiral structure, controlling the stereochemistry becomes critical. Stereoselective synthesis aims to produce a single stereoisomer, which is crucial for applications in medicinal chemistry and materials science.

Catalytic Asymmetric Methodologies

Catalytic asymmetric methods employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. For cyclopropane synthesis, transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established strategy. To generate chiral aminocyclopropanes, this can be adapted by using a nitrogen-containing carbene precursor or by subsequent functionalization.

A powerful modern approach involves the enantioselective insertion of a carbene into an N-H bond, catalyzed by engineered enzymes or metal complexes. rochester.edu For example, an engineered myoglobin (B1173299) or a rhodium-based chiral catalyst could mediate the reaction between an amine and a diazoester. rochester.edu While not directly applied to this compound, these methods provide a clear blueprint for its asymmetric synthesis. By selecting the appropriate catalyst enantiomer, it is possible to access either the (R)- or (S)-enantiomer of the product. rochester.edu The development of such methods is a key goal in modern organic synthesis, aiming to produce optically active amines which are valuable pharmaceutical building blocks. rochester.edu

Another strategy involves the desymmetrization of meso-cyclopropanes. For instance, a chiral amine catalyst can facilitate the enantioselective ring-opening of a meso-cyclopropanecarbaldehyde, which can then be transformed into the desired chiral amine. snnu.edu.cn

Diastereoselective Control in Synthesis

Diastereoselective synthesis is crucial when creating molecules with multiple stereocenters. The goal is to control the relative orientation of these centers. Tandem reactions, where multiple bonds and stereocenters are formed in a single pot, are particularly efficient for this purpose.

One such method involves the generation of β-amino alkenylzinc reagents, which can add to aldehydes. The resulting zinc alkoxide can then undergo a diastereoselective tandem cyclopropanation to afford aminocyclopropyl carbinols with three contiguous stereocenters. nih.gov In these reactions, excellent diastereomeric ratios (>20:1) can be achieved, meaning one diastereomer is formed almost exclusively. nih.gov This approach relies on the substrate's inherent stereochemical biases and the reaction conditions to guide the formation of the desired product. The stereochemical outcome of such cyclopropanations is often directed by the existing stereocenter in the molecule, a process known as substrate-controlled diastereoselection. mdpi.com

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Green chemistry seeks to design chemical processes that minimize environmental impact and reduce waste. nih.govresearchgate.net This is achieved by adhering to principles such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances. nih.gov

In the context of this compound synthesis, applying green principles would favor catalytic methods over stoichiometric ones, as catalysts are used in small amounts and can be recycled. nih.gov The Curtius rearrangement, while effective, has poor atom economy due to the generation of nitrogen gas and other byproducts. rsc.org Reductive amination pathways using molecular hydrogen are greener alternatives. researchgate.net Furthermore, minimizing the use of protecting groups reduces the number of synthetic steps and the amount of waste generated. nih.gov The choice of solvents is also critical; replacing hazardous solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions, significantly improves the environmental profile of a synthesis. researchgate.netmdpi.com

Table 3: Green Chemistry Metrics in Amine Synthesis

| Principle | Traditional Approach (e.g., Curtius) | Greener Alternative | Benefit |

|---|---|---|---|

| Atom Economy | Low (loss of N₂, protecting group waste) rsc.org | Direct reductive amination with H₂ researchgate.net | Maximizes incorporation of reactants into product. nih.gov |

| Catalysis | Use of stoichiometric reagents | Asymmetric catalysis, biocatalysis mdpi.comnih.gov | Reduces waste, enables enantioselectivity. nih.gov |

| Reduce Derivatives | Requires N-Boc protection/deprotection nih.gov | One-pot direct synthesis mdpi.com | Fewer steps, less reagent consumption, less waste. nih.gov |

| Safer Solvents | Use of volatile organic solvents (Et₂O, DCM) | Aqueous media, ionic liquids researchgate.netmdpi.com | Reduces pollution and health hazards. nih.gov |

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations, often with exceptional selectivity and under mild, environmentally benign conditions (e.g., in water at ambient temperature). nih.gov Chemoenzymatic strategies combine the best of both worlds, using enzymes for key selective steps within a broader chemical synthesis.

For the synthesis of this compound, a potential biocatalytic approach could involve an amine dehydrogenase. These enzymes can convert a ketone precursor (1-hexylcyclopropan-1-one) directly into the corresponding amine with high enantioselectivity, using ammonia (B1221849) as the nitrogen source and generating only water as a byproduct. researchgate.net This approach boasts high atom efficiency and avoids harsh reagents. researchgate.net Another emerging area is the use of engineered enzymes for carbene transfer reactions, which could enable asymmetric N-H insertion to form the chiral amine center directly. rochester.edu A lipase-mediated one-pot chemoenzymatic cascade for the reductive amination of an aldehyde generated in situ represents another convenient and environmentally friendly process for synthesizing N-alkyl amines. researchgate.net

Photocatalytic and Electrocatalytic Methodologies

Recent advancements in synthetic organic chemistry have seen the rise of photocatalytic and electrocatalytic methods as powerful tools for the construction of complex molecular architectures under mild conditions. While direct photocatalytic or electrocatalytic synthesis of this compound is not extensively documented, analogous transformations for the broader class of cyclopropylamines suggest viable pathways.

Photocatalytic Approaches:

Visible-light photoredox catalysis has emerged as a versatile strategy for the formation of C-N bonds. The generation of aminium radical cations from amines via photocatalysis allows for their addition to alkenes, a process known as hydroamination. nih.gov In principle, the application of this methodology to a suitable precursor, such as 1-hexylcyclopropene, could provide a direct route to this compound. However, the synthesis and stability of such a precursor would need to be considered.

Another potential photocatalytic route involves the C-H amination of the cyclopropane ring. While challenging, direct C-H functionalization is a highly sought-after transformation. Research in this area is ongoing, with some methods showing promise for the amination of activated C-H bonds. nih.gov

Electrocatalytic Syntheses:

Electrosynthesis offers a green and often highly selective alternative to traditional chemical methods. One notable electrocatalytic approach to cyclopropylamines is the Hofmann rearrangement of cyclopropanecarboxamides. This reaction, which can be induced electrochemically, avoids the use of stoichiometric and often hazardous reagents like halogens. organic-chemistry.orgdntb.gov.uanih.gov The synthesis of this compound via this method would involve the preparation of 1-hexylcyclopropanecarboxamide as a key intermediate.

Furthermore, the electrosynthesis of nitriles from primary alcohols and ammonia has been reported, which could serve as a starting point for the synthesis of the corresponding aminocyclopropane. rsc.org The Kulinkovich-Szymoniak reaction, which converts nitriles to primary cyclopropylamines, could potentially be adapted to an electrochemical process, although this has yet to be extensively explored for 1-alkyl derivatives. organic-chemistry.orgsci-hub.box

The following table summarizes potential photocatalytic and electrocatalytic approaches to 1-alkylcyclopropan-1-amines based on analogous reactions.

| Methodology | Precursor | Potential Product | Key Features |

| Photocatalytic Hydroamination | 1-Alkylcyclopropene | 1-Alkylcyclopropan-1-amine | Mild conditions, direct C-N bond formation |

| Photocatalytic C-H Amination | 1-Alkylcyclopropane | 1-Alkylcyclopropan-1-amine | Atom-economical, direct functionalization |

| Electrochemical Hofmann Rearrangement | 1-Alkylcyclopropanecarboxamide | 1-Alkylcyclopropan-1-amine | Avoids hazardous reagents, high selectivity |

| Electrosynthesis of Nitrile followed by Kulinkovich-Szymoniak Reaction | Heptan-1-ol | This compound (multi-step) | Utilizes readily available starting materials |

Solvent-Free and Aqueous-Phase Reaction Development

The development of synthetic methods that minimize or eliminate the use of organic solvents is a key goal of green chemistry.

Solvent-Free Reactions:

Solvent-free, or neat, reaction conditions can offer several advantages, including reduced waste, lower costs, and sometimes enhanced reaction rates. rsc.org Mechanochemistry, which uses mechanical force to induce chemical reactions, is a promising solvent-free technique. rsc.org While specific examples for the synthesis of this compound are not available, the solvent-free synthesis of other amine classes, such as propargylamines, has been successfully demonstrated using techniques like ball milling. researchgate.netnih.gov These methods could potentially be adapted for the synthesis of cyclopropylamines from appropriate precursors.

For instance, the Kulinkovich-Szymoniak reaction, a powerful tool for the synthesis of primary cyclopropylamines from nitriles and Grignard reagents, is typically performed in ethereal solvents. organic-chemistry.orgsci-hub.box Investigating the feasibility of this reaction under solvent-free or mechanochemical conditions could provide a more sustainable route to 1-alkylcyclopropan-1-amines.

Aqueous-Phase Reactions:

Water is an ideal solvent from an environmental and economic perspective. While many organometallic reactions are sensitive to water, recent research has focused on developing water-tolerant catalytic systems. The synthesis of cyclopropylamine (B47189) itself has been achieved in aqueous solutions, suggesting that similar conditions could be developed for its alkylated derivatives. nih.govresearchgate.netbeilstein-journals.org For example, the Hofmann rearrangement, a key step in some cyclopropylamine syntheses, can be carried out in aqueous media. nih.govresearchgate.netbeilstein-journals.org

The development of aqueous-phase methodologies for the synthesis of this compound would likely require the use of phase-transfer catalysts or surfactants to overcome the limited solubility of the hydrophobic hexyl group in water.

The table below outlines the potential for solvent-free and aqueous-phase synthesis of 1-alkylcyclopropan-1-amines.

| Condition | Reaction Type | Potential Precursors | Key Advantages |

| Solvent-Free | Mechanochemical Kulinkovich-Szymoniak | Heptanenitrile, Grignard reagent | Reduced solvent waste, potential for enhanced reactivity |

| Aqueous-Phase | Hofmann Rearrangement | 1-Hexylcyclopropanecarboxamide | Environmentally benign solvent, potential for simplified workup |

| Aqueous-Phase | Reductive Amination | 1-Hexylcyclopropanone | Direct conversion to the amine |

Synthetic Scale-Up and Process Optimization for Academic Research and Development

The transition of a synthetic route from a laboratory-scale procedure to a larger, more robust process requires careful optimization of reaction parameters. For the synthesis of this compound and its derivatives, several key reactions could be targeted for scale-up.

One of the most promising routes for the synthesis of 1-alkylcyclopropan-1-amines is the Kulinkovich-Szymoniak reaction. organic-chemistry.orgsci-hub.box The optimization of this reaction would involve a detailed study of parameters such as:

Stoichiometry of reagents: The ratio of the Grignard reagent and the titanium alkoxide to the nitrile substrate is crucial for maximizing the yield of the desired cyclopropylamine and minimizing the formation of byproducts.

Temperature and reaction time: These parameters directly influence the reaction rate and selectivity.

Solvent effects: While typically performed in ethereal solvents, exploring other solvent systems or even solvent-free conditions could be beneficial for scale-up.

Workup and purification: Developing an efficient and scalable purification protocol is essential for obtaining the final product in high purity.

Another important reaction for potential scale-up is the Curtius or Hofmann rearrangement of a suitable carboxylic acid derivative. A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been reported, which proceeds via a Curtius degradation. nih.govresearchgate.netbeilstein-journals.org This multi-step process involves the large-scale preparation of the corresponding carboxylic acid, followed by the rearrangement and subsequent deprotection.

The following table provides a hypothetical example of parameters that would need to be optimized for the scale-up of the Kulinkovich-Szymoniak reaction for the synthesis of this compound.

| Parameter | Laboratory Scale (e.g., 1 mmol) | Pilot Scale (e.g., 1 mol) | Considerations for Optimization |

| Heptanenitrile | 1 equivalent | 1 equivalent | Purity of starting material |

| Grignard Reagent | 2-3 equivalents | 2-2.5 equivalents | Rate of addition, temperature control |

| Ti(OiPr)₄ | 1-1.5 equivalents | 1-1.2 equivalents | Catalyst loading, cost-effectiveness |

| Solvent (e.g., THF) | 0.1 M | 0.5-1 M | Solvent volume, potential for solvent recycling |

| Temperature | -78 °C to room temperature | 0 °C to 25 °C | Heat transfer, reactor design |

| Reaction Time | 2-12 hours | 4-8 hours | Monitoring of reaction progress |

| Workup | Aqueous quench, extraction | Telescoped workup, crystallization | Minimization of waste, product isolation |

Reactivity and Mechanistic Investigations of 1 Hexylcyclopropan 1 Amine

Fundamental Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of 1-hexylcyclopropan-1-amine confers nucleophilic and basic properties, making it reactive towards a variety of electrophiles. This reactivity is central to its use as a building block in organic synthesis.

Nucleophilic Character and Substitution Reactions

The primary amine group in this compound is a potent nucleophile, readily participating in substitution reactions. longdom.orgmsu.edu A common transformation is the alkylation with alkyl halides, although this can lead to overalkylation, producing secondary and tertiary amines. msu.edu

A more controlled and widely studied reaction is the N-arylation, typically achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.orgnih.gov These reactions couple the cyclopropylamine (B47189) with aryl halides or triflates to form N-aryl cyclopropylamines. While direct studies on this compound are not prevalent, research on cyclopropylamine itself demonstrates the feasibility of this transformation. nih.govchemrxiv.orgresearchgate.net The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphines like BrettPhos and RuPhos showing broad applicability. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Cyclopropylamines

| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-chlorotoluene | [(tBuBrettPhos)Pd(allyl)]OTf | NaOtBu | Toluene | 95 | acs.orgnih.gov |

| 1-bromo-4-methoxybenzene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 88 | researchgate.net |

| 2-bromopyridine | [(BrettPhos)Pd(crotyl)]OTf | NaOtBu | Toluene | 92 | acs.orgnih.gov |

| 4-cyanophenyl triflate | [Pd(π-cinnamyl)Cl]₂ / MorDalPhos | NaOtBu | Toluene | 85 | researchgate.net |

Note: This table presents data for the parent cyclopropylamine and serves as a model for the expected reactivity of this compound.

The mechanism of the SN2 reaction involves the nucleophilic attack of the amine on the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step. rammohancollege.ac.inchemguide.co.uk In contrast, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.

Amine Derivatization and Functionalization

The primary amine of this compound can be readily converted into other functional groups, a process known as derivatization. researchgate.net Common derivatizations include the formation of amides and sulfonamides, which are often more stable and crystalline than the parent amine.

Amide Formation: Acylation of this compound with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding N-(1-hexylcyclopropyl)amide. whiterose.ac.uklibretexts.org This reaction is typically high-yielding. Alternatively, direct coupling with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione. researchgate.net

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base like sodium hydroxide, produces N-(1-hexylcyclopropyl)sulfonamides. msu.edu This reaction forms the basis of the Hinsberg test, which can distinguish between primary, secondary, and tertiary amines. msu.edu

These derivatization reactions serve not only to modify the properties of the molecule but also to install protecting groups, enabling selective reactions at other parts of the molecule. researchgate.net

Ring-Opening and Ring-Cleavage Reactions of the Cyclopropyl (B3062369) Moiety

The three-membered ring of this compound is characterized by significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. longdom.org These reactions relieve the strain and provide access to linear, functionalized alkane chains.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of strong acids, the cyclopropane (B1198618) ring can be opened. The reaction is initiated by protonation of the amine group to form a cyclopropylammonium ion. nih.gov In superacidic media, subsequent protonation of the cyclopropane ring itself, likely at the distal C2-C3 bond, can occur. nih.gov This leads to the formation of a dicationic intermediate that is highly unstable and rapidly undergoes cleavage of the weakened C-C bond. nih.govstackexchange.com The resulting carbocation can then be trapped by a nucleophile present in the reaction medium. The regioselectivity of the ring opening is influenced by the substitution pattern on the ring.

Transition Metal-Mediated Ring-Opening Processes

Transition metals, particularly palladium, nickel, and rhodium, are effective catalysts for the ring-opening of cyclopropylamines. acs.orgnih.govacs.org These reactions often proceed through the formation of a metallacyclobutane intermediate resulting from the oxidative addition of a C-C bond of the cyclopropane ring to the metal center.

For example, palladium(0) catalysts can mediate the ring-opening of cyclopropyl derivatives. researchgate.net Research on related systems, like cyclopropyl ketones, shows that nickel catalysts in cooperation with a redox-active ligand can activate the C-C bond, leading to a ring-opened alkylnickel(II) intermediate that can be trapped by various electrophiles or cross-coupling partners. nih.govchemrxiv.org Zirconium-based catalysts have also been shown to mediate the hydroboration of cyclopropylamines via a ring-opening mechanism involving β-carbon elimination from an N-Zr(IV) species. nih.gov

Table 2: Examples of Transition Metal-Mediated Ring-Opening of Cyclopropane Derivatives

| Cyclopropane Substrate | Metal Catalyst | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| Cyclopropyl Ketone | Ni(acac)₂ / Terpyridine | PhZnCl, TMSCl | γ-Aryl Silyl Enol Ether | nih.govchemrxiv.org |

| N-Aryl Cyclopropylamine | ZrCl₄ | HBpin | γ-Boryl Amine | nih.gov |

| N-Arylaminocyclopropane | Rh₂(OAc)₄ | Alkyne | Pyrrolidine Derivative | acs.org |

Note: This table illustrates general reactivity patterns for cyclopropane derivatives that are applicable to this compound.

Radical-Mediated Ring-Opening Pathways

The formation of a radical on the nitrogen atom (an aminyl radical) or an adjacent carbon can trigger a rapid ring-opening of the cyclopropane ring. psu.edu This process is driven by the release of ring strain. The resulting radical is a β- or γ-aminoalkyl radical, which can then participate in further reactions.

The initial radical can be generated through several methods:

Single Electron Transfer (SET): Oxidizing agents, including chemical oxidants like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or electrochemical methods, can remove an electron from the nitrogen atom to form a cyclopropylaminyl radical cation. rsc.orgnih.gov This species readily undergoes ring scission. researchgate.netnih.gov

Photoredox Catalysis: Visible-light photoredox catalysts can oxidize the amine (often after deprotonation of a sulfonamide derivative) to generate a nitrogen-centered radical, which initiates the ring-opening cascade. bris.ac.uk This has been used in [3+2] cycloadditions with alkenes to form cyclopentane (B165970) rings. bris.ac.ukacs.org

Hydrogen Atom Abstraction: Radicals generated from initiators like peroxides can abstract a hydrogen atom, but SET is a more common pathway for initiating ring-opening in cyclopropylamines. researchgate.net

The rate of ring-opening for a cyclopropylaminyl radical is extremely fast, often used as a "radical clock" to time other fast radical reactions. adelphi.educdnsciencepub.com The resulting ring-opened radical can be trapped by oxygen to form peroxides, undergo cyclization onto other parts of the molecule, or react with other radical species. rsc.orgresearchgate.net

Cycloaddition and Rearrangement Reactions Involving this compound

Extensive searches of publicly available scientific literature and chemical databases did not yield specific information regarding the cycloaddition and rearrangement reactions of this compound. While the reactivity of the broader class of aminocyclopropanes is a subject of chemical research, detailed studies on this specific compound, with its hexyl substituent, are not documented.

[3+2] Cycloadditions and their Diastereoselectivity

There is no available data in the scientific literature concerning the participation of this compound in [3+2] cycloaddition reactions or any associated studies on their diastereoselectivity. General principles of [3+2] cycloadditions involving donor-acceptor cyclopropanes suggest that the amino group would act as a strong electron donor, activating the cyclopropane ring for reaction with various dipolarophiles. However, without experimental data for this compound, any discussion of reactivity and stereochemical outcomes remains speculative.

Other Rearrangement Phenomena

No specific rearrangement reactions involving this compound have been reported in the chemical literature. Rearrangements of cyclopropylamines can occur under various conditions, often initiated by ring-opening to form zwitterionic or radical intermediates, which can then undergo further structural reorganization. The nature of the substituents on both the cyclopropane ring and the nitrogen atom can significantly influence the feasibility and outcome of such rearrangements. In the absence of specific studies on this compound, no definitive rearrangement pathways can be described.

Mechanistic Elucidation via Kinetic and Spectroscopic Studies

No mechanistic studies, including kinetic or spectroscopic investigations, specifically focused on reactions involving this compound have been published. Such studies are crucial for understanding the detailed pathways of chemical transformations.

Kinetic Isotope Effects (KIEs) for Rate-Determining Steps

There is no information available regarding the use of kinetic isotope effects (KIEs) to investigate the rate-determining steps of reactions involving this compound. KIE studies, which involve isotopic substitution at specific atomic positions, are a powerful tool for elucidating reaction mechanisms by providing insight into bond-breaking and bond-forming events in the transition state of the slowest step of a reaction.

Investigation of Intermediates and Transition States

No experimental or computational studies have been reported that identify or characterize intermediates or transition states in reactions of this compound. The investigation of such transient species, often through techniques like low-temperature spectroscopy, computational modeling, or trapping experiments, is fundamental to building a complete picture of a reaction mechanism. Without such studies for this compound, any proposed intermediates or transition states would be purely hypothetical.

Computational and Theoretical Studies of 1 Hexylcyclopropan 1 Amine

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the electronic structure and bonding of molecules like 1-hexylcyclopropan-1-amine. These computational methods provide insights into the distribution of electrons and the nature of chemical bonds, which in turn dictate the molecule's reactivity and properties.

Analysis of Cyclopropane (B1198618) Ring Strain and its Influence on Reactivity

The cyclopropane ring in this compound is a three-membered ring, which results in significant ring strain due to the deviation of its bond angles (60°) from the ideal tetrahedral angle (109.5°). This strain has a profound influence on the chemical and physical properties of the molecule.

Computational studies on substituted cyclopropanes reveal that the nature of the substituent can modulate the ring strain and the stability of the ring. smu.edu Electron-donating groups, such as the hexyl and amine groups in this compound, can interact with the Walsh orbitals of the cyclopropane ring. This interaction can lead to a stabilization of the ring through a phenomenon known as σ-aromaticity. smu.edu Conversely, electronegative substituents can destabilize the ring. smu.edu

Table 1: Illustrative Calculated Bond Lengths and Angles for a Substituted Cyclopropylamine (B47189)

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.51 |

| C2-C3 Bond Length (Å) | 1.51 |

| C1-C3 Bond Length (Å) | 1.51 |

| C-N Bond Length (Å) | 1.47 |

| C-C-C Angle (°) | 60.0 |

| H-N-H Angle (°) | 107.0 |

Note: These are representative values for a generic substituted cyclopropylamine and are intended for illustrative purposes.

Electronic Properties of the Amine Group

The amine group in this compound is a key functional group that significantly influences the molecule's properties. Quantum chemical calculations can elucidate the electronic characteristics of this group, such as its basicity and nucleophilicity.

The nitrogen atom of the amine group has a lone pair of electrons, making it a Lewis base and a nucleophile. The basicity of the amine is influenced by the electronic effects of the substituents. In the case of this compound, the hexyl group is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to an unsubstituted cyclopropylamine.

Computational studies can quantify the proton affinity and ionization potential of the amine group, providing a theoretical measure of its basicity and the ease with which it can be oxidized. These calculations are crucial for understanding and predicting the reactivity of the amine group in various chemical reactions.

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible hexyl group in this compound gives rise to multiple possible conformations. Conformational analysis, aided by computational methods, is the study of the different spatial arrangements of atoms in a molecule and their relative energies. chemistrysteps.com

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. longdom.orglibretexts.orgwikipedia.org For this compound, the PES would be complex due to the number of rotatable bonds in the hexyl chain and the rotation around the C-N bond.

Table 2: Illustrative Relative Energies of Different Conformations of an Alkyl-Substituted Cyclopropylamine

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.0 |

| Gauche | 60 | 0.8 |

| Eclipsed | 0 | 5.0 |

Note: These are hypothetical values for a simplified alkyl-substituted cyclopropylamine and are intended for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving molecules like this compound. rsc.org By mapping out the reaction pathways on a potential energy surface, it is possible to identify the transition states and intermediates, and to calculate the activation energies.

Transition State Localization and Energy Barrier Calculations

A key aspect of computational reaction mechanism studies is the localization of transition states. youtube.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. libretexts.org Various computational algorithms are available to locate these structures.

Once the transition state is found, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier for the reaction. researchgate.net This value is crucial for determining the reaction rate. For reactions involving cyclopropylamines, such as ring-opening or substitution reactions, calculating the energy barriers for different possible pathways allows for the prediction of the most favorable reaction mechanism. researchgate.net

Regioselectivity and Stereoselectivity Predictions

Many reactions involving substituted cyclopropanes can lead to the formation of different constitutional isomers (regioselectivity) or stereoisomers (stereoselectivity). Computational methods can be used to predict the outcome of such reactions. nih.govresearchgate.netresearchgate.netscispace.comrsc.org

By calculating the activation energies for the transition states leading to the different possible products, it is possible to predict which product will be formed preferentially. The product that is formed via the lowest energy transition state is expected to be the major product. This approach has been successfully applied to a wide range of organic reactions and would be applicable to predicting the regioselectivity of ring-opening reactions of this compound or the stereoselectivity of reactions at the chiral center.

Molecular Dynamics and Advanced Simulation Techniques

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a ligand, such as a this compound analog, and its biological target, typically a protein. nih.gov These simulations model the movements and interactions of atoms and molecules over time, providing a detailed view of the binding process and the stability of the resulting complex. mdpi.com

In a typical MD simulation study of a cyclopropylamine derivative with an enzyme like monoamine oxidase (MAO), the initial step involves molecular docking to predict the most likely binding pose of the ligand in the enzyme's active site. nih.gov Following this, the entire system, including the protein, the ligand, water molecules, and ions to mimic physiological conditions, is subjected to a simulation that calculates the forces between atoms and their subsequent movements over a defined period, often in the nanosecond to microsecond range. nih.govnih.gov

Several key parameters are analyzed to interpret the results of an MD simulation:

Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the protein-ligand complex over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein. Significant fluctuations in amino acid residues within the active site can indicate important conformational changes upon ligand binding. mdpi.com

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed to estimate the binding affinity between the ligand and the protein. These calculations provide a quantitative measure of the strength of the interaction. mdpi.com

Interaction Analysis: Throughout the simulation, the specific interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts, can be monitored. This provides a detailed picture of the key residues involved in binding.

For a hypothetical MD simulation of this compound with MAO-B, one would expect the hexyl chain to occupy a hydrophobic pocket within the active site, while the cyclopropylamine moiety engages with key residues near the flavin adenine dinucleotide (FAD) cofactor. The stability of these interactions would be crucial for its inhibitory activity.

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Simulation Time | 100-300 ns | Ensures adequate sampling of conformational space. |

| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy of the system. |

| Solvent Model | Explicit (e.g., TIP3P) | Mimics the aqueous physiological environment. |

| Ensemble | NPT (isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Binding Free Energy Method | MM/GBSA or MM/PBSA | Estimates the strength of the ligand-protein interaction. |

Quantitative Structure-Activity Relationship (QSAR) in a Theoretical Context for Cyclopropylamine Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For cyclopropylamine analogs, QSAR models can be developed to predict their inhibitory potency against enzymes like MAO based on various molecular descriptors.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of cyclopropylamine derivatives with experimentally determined biological activities (e.g., IC50 values for MAO inhibition) is compiled.

Molecular Descriptor Calculation: A wide range of descriptors are calculated for each molecule in the dataset. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). mdpi.com

For a series of 1-alkylcyclopropan-1-amine analogs, a QSAR study might reveal that the inhibitory potency against MAO-B increases with the length and hydrophobicity of the alkyl chain up to a certain point, after which steric hindrance may lead to a decrease in activity. The model could also highlight the importance of the electronic properties of the cyclopropylamine ring for the mechanism of inhibition.

The general findings from QSAR studies on MAO inhibitors often indicate that:

Hydrophobicity: Increased lipophilicity of substituents can enhance binding to the hydrophobic active site of MAO. mdpi.com

Steric Factors: The size and shape of substituents play a crucial role, with bulky groups potentially hindering optimal binding. mdpi.com

Electronic Effects: The electron-donating or withdrawing nature of substituents can influence the reactivity of the cyclopropylamine moiety, which is critical for the inhibition mechanism. mdpi.com

| Descriptor Type | Example Descriptor | Relevance to Cyclopropylamine Analogs |

|---|---|---|

| Constitutional | Molecular Weight | General size of the molecule. |

| Topological | Wiener Index | Describes molecular branching. |

| Geometrical | Molecular Surface Area | Relates to the molecule's interaction with the solvent and receptor. |

| Hydrophobic | LogP | Measures the lipophilicity, important for binding to hydrophobic pockets. |

| Electronic | HOMO/LUMO Energies | Reflects the molecule's reactivity and ability to participate in charge transfer. |

Advanced Spectroscopic and Analytical Methodologies for Research on 1 Hexylcyclopropan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules like 1-Hexylcyclopropan-1-amine. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the spatial arrangement of atoms. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. uobasrah.edu.iq

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments: the cyclopropyl (B3062369) ring, the hexyl chain, and the amine group.

Cyclopropyl Protons: The protons on the cyclopropane (B1198618) ring are expected to appear in the upfield region (approximately 0.2-1.0 ppm), characteristic of strained ring systems. Their signals would likely present as complex multiplets due to geminal and cis/trans vicinal coupling.

Hexyl Chain Protons: The protons of the hexyl group would resonate in the typical aliphatic region (approximately 0.8-1.5 ppm). The terminal methyl (CH₃) group would appear as a triplet around 0.9 ppm, while the methylene (B1212753) (CH₂) groups would show overlapping multiplets. The methylene group adjacent to the cyclopropyl ring would be slightly shifted downfield compared to the others in the chain.

Amine Protons: The two protons of the primary amine (NH₂) group are expected to produce a broad singlet. Its chemical shift is variable and can be influenced by solvent, concentration, and temperature.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms. researchgate.net

Cyclopropyl Carbons: The methylene carbons of the cyclopropane ring are expected at a high field (approximately 5-15 ppm). The quaternary carbon atom, bonded to both the hexyl group and the amine, would appear further downfield (approximately 30-40 ppm).

Hexyl Chain Carbons: The carbons of the hexyl chain would resonate in the standard aliphatic range (approximately 14-40 ppm), with the terminal methyl carbon appearing at the highest field (around 14 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH₂ | 0.2 – 1.0 (m) | 5 – 15 |

| Cyclopropyl C-NH₂ | - | 30 – 40 |

| NH₂ | Variable (broad s) | - |

| Hexyl-CH₂ (alpha) | 1.3 – 1.6 (m) | 35 – 45 |

| Hexyl-CH₂ (beta-epsilon) | 1.2 – 1.4 (m) | 22 – 32 |

| Hexyl-CH₃ (omega) | 0.8 – 1.0 (t) | ~14 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and revealing complex structural details. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. libretexts.orgsdsu.edu For this compound, COSY would show correlations between adjacent protons within the hexyl chain, confirming its linear connectivity. It would also reveal the coupling network among the non-equivalent protons on the cyclopropane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates proton signals with the signals of directly attached carbon atoms (one-bond ¹H-¹³C correlations). wikipedia.orgyoutube.com HSQC is instrumental in definitively assigning which protons are attached to which carbons, pairing the data from the ¹H and ¹³C spectra. nih.gov For instance, it would link the upfield proton signals to the cyclopropyl carbons and the aliphatic proton signals to their corresponding carbons in the hexyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This technique is vital for establishing connectivity across quaternary carbons. In the case of this compound, HMBC would show a correlation from the protons on the first methylene group of the hexyl chain to the quaternary carbon of the cyclopropyl ring, unequivocally confirming the attachment point of the hexyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgharvard.edu This provides insights into the molecule's three-dimensional structure and preferred conformations. For this compound, NOESY could reveal spatial proximity between the protons of the alpha-methylene group of the hexyl chain and the adjacent protons on the cyclopropane ring, helping to define the orientation of the alkyl substituent relative to the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). researchgate.netsemanticscholar.org This precision allows for the determination of a compound's unique elemental formula. researchgate.netnih.gov For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₉N, by distinguishing its exact mass from other potential formulas with the same nominal mass. researchgate.net

Table 2: Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₉N |

| Nominal Mass | 141 Da |

| Monoisotopic (Exact) Mass | 141.15175 u |

| Ion (M+H)⁺ | 142.15903 u |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. ncsu.edu The fragmentation pattern is highly characteristic of the molecule's structure and can be used for confirmation and to gain mechanistic insights. ncsu.edu

For this compound, the molecular ion ([M]⁺˙) would be expected to undergo characteristic fragmentation pathways for amines. The most significant fragmentation would likely be alpha-cleavage, which involves the cleavage of a bond to the carbon bearing the amino group. The loss of the largest alkyl substituent is favored, so the primary fragmentation would be the loss of a hexyl radical (•C₆H₁₃) to form a stable cyclopropyliminium cation at m/z 56. Other fragmentations would involve cleavage within the hexyl chain, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.orgmiamioh.edu This detailed fragmentation data is also invaluable for identifying and characterizing structurally related impurities in a sample. ncsu.edu

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that probe the vibrations of molecular bonds. They are excellent for identifying functional groups and can also provide information on molecular conformation. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. wpmucdn.com

N-H Vibrations: As a primary amine, it would show two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretches. youtube.com An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹. wpmucdn.com

C-H Vibrations: C-H stretching vibrations from the hexyl chain would appear just below 3000 cm⁻¹. The C-H stretches of the cyclopropyl ring are characteristic of strained rings and are expected to appear at a slightly higher frequency, typically above 3000 cm⁻¹.

C-N Vibration: A C-N stretching band would be expected in the 1250-1020 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While it provides similar vibrational information to IR, the selection rules are different, often making symmetric vibrations more prominent. Studies on the parent compound, cyclopropylamine (B47189), have utilized both IR and Raman spectroscopy to analyze its conformational isomers (trans and gauche), which differ in the orientation of the amine group relative to the ring. acs.orgaip.org Similar analyses could be applied to this compound to study its conformational landscape.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretch | 3400 – 3250 (two bands) |

| N-H (Primary Amine) | Bending (Scissor) | 1650 – 1580 |

| C-H (Cyclopropyl) | Stretch | 3100 – 3000 |

| C-H (Alkyl) | Stretch | 2960 – 2850 |

| C-N | Stretch | 1250 – 1020 |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. anton-paar.com For a chiral compound such as this compound, this method is invaluable as it can directly establish the absolute stereochemistry of its stereocenter, providing a gold standard for structural verification. anton-paar.comusm.edu

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern. anton-paar.com By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map and, from that, build a precise model of the molecule's structure, including bond lengths, bond angles, and conformational details.

To determine the absolute configuration, particularly through the Bijvoet method, anomalous dispersion effects are utilized. This analysis confirms the spatial arrangement of the atoms, distinguishing between the (R) and (S) enantiomers without ambiguity. sci-hub.se The structural data obtained from X-ray crystallography is often used to validate assignments made by other spectroscopic techniques, such as NMR. usm.edu

Table 1: Illustrative Crystallographic Data Collection and Refinement Parameters for a Chiral Amine Salt

| Parameter | Example Value |

| Empirical Formula | C9H20N+ · Cl- |

| Formula Weight | 177.72 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 17.2 Å |

| Volume | 994.8 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.18 g/cm³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.082 |

| Absolute Configuration Parameter | 0.02(3) |

Note: This table provides hypothetical data to illustrate the typical parameters reported in a crystallographic study for a compound similar to this compound.

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., SFC, GC, HPLC)

Chromatography is an essential tool in chemical research for separating, identifying, and purifying components of a mixture. For this compound, various chromatographic methods are employed to assess its chemical and enantiomeric purity and to isolate it on both analytical and preparative scales.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical industry, often replacing normal-phase HPLC. researchgate.net It is recognized for being significantly faster than HPLC, using less toxic solvents, and being a "green" technology. researchgate.net The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol. researchgate.net

For the enantiomeric separation of primary amines like this compound, specialized chiral stationary phases (CSPs) are crucial. wiley.com Cyclofructan-based and crown ether-based CSPs have demonstrated excellent performance in resolving racemic primary amines. chromatographyonline.comchromatographyonline.com The addition of acidic and basic additives to the mobile phase, such as trifluoroacetic acid and triethylamine, can further optimize selectivity and improve peak symmetries. chromatographyonline.comresearchgate.net

Gas Chromatography (GC)

Gas chromatography is a robust technique for assessing the purity of volatile compounds and quantifying residual impurities. researchgate.net Given the amine functional group, specialized columns are often required to prevent strong adsorption of the analyte onto the column support, which can lead to poor peak shape. bre.com Columns such as the Rtx-Volatile Amine are designed specifically for this purpose. For chiral analysis, GC columns incorporating derivatized cyclodextrins as the stationary phase are widely used to separate enantiomers. gcms.cz The technique is highly sensitive, often employing a Flame Ionization Detector (FID) for quantitation. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for both the analysis and purification of compounds. nih.gov For purity assessment, reversed-phase HPLC using a C18 column with a gradient of an organic solvent (like acetonitrile) and an aqueous mobile phase (often containing an acid like formic acid) is a common approach. nih.gov HPLC also serves as a benchmark for comparing the effectiveness of other chiral separation techniques like SFC. chromatographyonline.comresearchgate.net Furthermore, preparative HPLC is a standard method for isolating pure compounds in sufficient quantities for further biological and chemical investigation. nih.gov

Table 2: Comparison of Chromatographic Techniques for Chiral Analysis of Primary Amines

| Feature | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation using a supercritical fluid mobile phase (e.g., CO₂) with a modifier. researchgate.net | Separation of volatile compounds in a gaseous mobile phase. | Separation using a liquid mobile phase pumped at high pressure. nih.gov |

| Primary Use | Fast chiral separations, analytical and preparative scale. researchgate.netwiley.com | Purity assessment, analysis of volatile impurities, chiral separations. researchgate.netgcms.cz | Purity assessment, preparative isolation, method development. researchgate.netnih.gov |

| Common Chiral Phases | Polysaccharide, cyclofructan, crown ether-based CSPs. chromatographyonline.comchromatographyonline.com | Derivatized cyclodextrin (B1172386) phases. gcms.cz | Polysaccharide-based CSPs (e.g., cellulose, amylose (B160209) derivatives). chromatographyonline.com |

| Advantages | High speed (3-5x faster than HPLC), lower solvent toxicity ("green"), high efficiency. researchgate.net | High resolution for volatile compounds, robust detectors (FID). researchgate.net | Highly versatile, well-established, excellent for preparative scale. nih.gov |

| Considerations | Requires specialized instrumentation; additives are often necessary for primary amines. chromatographyonline.com | Compound must be thermally stable and volatile; derivatization may be needed. | Slower analysis times than SFC, uses larger volumes of organic solvents. researchgate.net |

Synthetic Utility and Applications of 1 Hexylcyclopropan 1 Amine in Organic Synthesis

1-Hexylcyclopropan-1-amine as a Building Block in Complex Molecule Synthesis

The inherent ring strain and the presence of a reactive amine functionality make this compound a potent building block for the synthesis of intricate organic molecules. Its utility spans the creation of both heterocyclic and complex aliphatic structures.

The cyclopropylamine (B47189) moiety is a versatile precursor for synthesizing nitrogen-containing heterocycles (N-heterocycles). The high strain energy of the cyclopropane (B1198618) ring facilitates ring-opening and rearrangement reactions that can be harnessed to construct larger, more stable ring systems.

For instance, derivatives of cyclopropylamines, such as O-cyclopropyl hydroxylamines, have been shown to be stable and practical precursors for N-heterocycles. nih.gov These compounds can undergo a one-pot acs.orgacs.org-sigmatropic rearrangement, cyclization, and rearomatization cascade under basic conditions to produce a diverse range of substituted tetrahydroquinolines. nih.gov This reactivity highlights the potential of the cyclopropyl (B3062369) group in this compound to serve as a masked reactive element for building complex heterocyclic frameworks.

Another prominent example involves the reaction of alkylidenecyclopropyl ketones with amines to yield 2,3,4-trisubstituted pyrroles. organic-chemistry.org This transformation proceeds through a mechanism involving the distal cleavage of a C-C bond in the cyclopropane ring, followed by ring expansion and aromatization. organic-chemistry.org This demonstrates how the cyclopropane ring, activated by an adjacent group, can react with an amine to efficiently construct five-membered heterocyclic systems.

Table 1: Examples of Heterocyclic Synthesis from Cyclopropane Precursors

| Precursor Type | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Arylated O-cyclopropyl hydroxamates | Base-mediated | Tetrahydroquinolines | nih.gov |

| Alkylidenecyclopropyl ketones | Primary Amines, CH₃CN | 2,3,4-Trisubstituted Pyrroles | organic-chemistry.org |

The cyclopropane ring in this compound is susceptible to ring-opening reactions, providing a pathway to convert the cyclic structure into a functionalized linear aliphatic chain. acs.org This transformation can be triggered by various means, including electrophilic addition, radical processes, or transition metal catalysis, cleaving one of the strained carbon-carbon bonds. acs.orgnih.govacs.org

Studies on trans-2-phenylcyclopropylamine have shown that in the presence of a superacid, the cyclopropane ring can be opened via protolytic cleavage of the distal C-C bond. nih.gov The resulting dicationic intermediate can then be trapped by nucleophiles, effectively transforming the cyclopropyl group into a 1,3-difunctionalized propane (B168953) chain. nih.gov Similarly, radical cation intermediates, generated from cyclopropylamines through single electron transfer, are also known to undergo rapid ring-opening, a process that has been investigated by ESR studies. acs.org This reactivity makes this compound a potential intermediate for accessing complex aliphatic amines and amino acids with specific functionalization patterns.

Use in Ligand Design and Catalysis

The structural rigidity and stereochemical properties of the cyclopropylamine scaffold make it an attractive component in the design of ligands for asymmetric catalysis and in the broader field of organometallic chemistry.

Chiral auxiliaries are stereogenic units temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org If synthesized in an enantiomerically pure form, this compound could serve as a valuable chiral auxiliary. The rigidity of the cyclopropyl ring provides a well-defined steric environment that can effectively bias the facial selectivity of reactions on a tethered substrate. rsc.org

Furthermore, chiral cyclopropylamines are effective precursors for the synthesis of sophisticated chiral ligands. Research has demonstrated the synthesis of new pinene-derived chiral cyclopropylamines and their successful use in preparing the first asymmetric Alkyl-BIAN ligands (bis-(alkylimino)acenaphthenequinone). rsc.org The cyclopropyl ring is noted as a generally useful and rigid scaffold for ligand construction, a feature that was previously underutilized due to concerns about ring-opening instability. rsc.org These ligands have shown promise in copper-catalyzed asymmetric cyclopropanation reactions. rsc.org

The amine group in this compound can coordinate to metal centers, and the entire molecule can participate in various organometallic transformations. One of the most significant applications for cyclopropylamines in this area is in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination). A general and efficient method for the N-arylation of cyclopropylamine with a range of (hetero)aryl chlorides and bromides has been developed. acs.orgacs.orgchemrxiv.org These reactions, often utilizing specialized phosphine (B1218219) ligands, provide reliable access to N-arylcyclopropylamines, which are important motifs in medicinal chemistry. acs.orgresearchgate.net

Beyond the reactivity of the amine, the cyclopropane ring itself can interact with transition metals. wikipedia.org Cyclopropanes are known to undergo oxidative addition to low-valent metal centers, a process that involves C-C bond activation and the formation of a metallacyclobutane intermediate. wikipedia.org This reactivity opens pathways for catalytic cycles that can transform the cyclopropane ring into other functional groups or ring systems.

Table 2: Palladium-Catalyzed N-Arylation of Cyclopropylamine

| Aryl Halide | Catalyst/Ligand System | Product | Key Feature | Reference |

|---|---|---|---|---|

| (Hetero)aryl Chlorides | Pd-precatalyst / YPhos ligand | N-(Hetero)arylcyclopropylamine | Efficient coupling at room temperature. | acs.orgchemrxiv.org |

| (Hetero)aryl Bromides | [(tBuBrettPhos)Pd(allyl)]OTf | Monoarylated N-cyclopropylamine | High yields, tolerates various functional groups. | acs.org |

Integration into Novel Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

Modern synthetic chemistry increasingly relies on advanced technologies like continuous flow processing and automated synthesis to improve efficiency, safety, and scalability. The synthesis of cyclopropylamines and their derivatives is well-suited for integration into these platforms.

A novel continuous-flow method has been developed for the efficient production of the parent compound, cyclopropylamine, via the Hofmann rearrangement. acs.orgacs.org This microreaction system achieves a high yield (96%) with a short residence time (4 minutes), overcoming the low efficiency and stability issues of traditional batch processes. acs.orgacs.org Additionally, a two-step telescoped continuous flow synthesis of 1,1-cyclopropane aminoketones has been reported, showcasing how multiple reaction steps involving cyclopropylamine precursors can be streamlined. rsc.orgrsc.org These examples demonstrate a clear precedent for adapting the synthesis of substituted derivatives like this compound to more efficient and scalable flow chemistry protocols.

Automated synthesis platforms, which use robotics to perform reactions, work-ups, and purifications, are invaluable for creating large libraries of compounds for drug discovery. nih.govucla.edu The robust and well-defined reactions involving cyclopropylamines, such as the N-arylation and heterocycle formations, could be incorporated into automated workflows to rapidly generate a diverse array of complex molecules derived from a this compound core. nih.gov

Exploration in Materials Science for Advanced Polymeric and Coating Applications (focus on synthetic aspects, not final material properties)

The exploration of novel monomers and synthetic building blocks is a cornerstone of innovation in materials science. This compound, with its unique combination of a reactive primary amine, a strained cyclopropane ring, and a hydrophobic hexyl chain, presents a compelling candidate for the synthesis of advanced polymers and coatings. While specific, direct research on the polymerization of this compound is not extensively documented in publicly available literature, its synthetic utility can be extrapolated from the well-established chemistry of primary amines and cyclopropyl-containing molecules in polymer synthesis. longdom.org

The primary amine group serves as a highly versatile functional handle for incorporation into various polymer backbones. polymerinnovationblog.com Its nucleophilic nature allows it to participate readily in step-growth polymerization reactions, such as polycondensation and addition reactions. longdom.org Furthermore, the inherent ring strain of the cyclopropane moiety is known to influence the chemical reactivity and can be harnessed to create materials with unique characteristics. longdom.org

One of the most direct synthetic applications for this compound is as a component in the synthesis of polyamides . Polyamides are typically formed via the polycondensation of a diamine with a dicarboxylic acid or its more reactive derivatives, such as diacid chlorides. nih.govyoutube.comresearchgate.net Although this compound is a monoamine and would thus act as a chain terminator, it can be envisioned as a comonomer in reactions with diamines to precisely control the molecular weight of the resulting polyamide. The incorporation of the bulky and rigid cyclopropyl group directly adjacent to the amide linkage could introduce significant steric hindrance, potentially altering the polymer's chain packing and crystallinity. The hexyl group would be expected to impart increased hydrophobicity and solubility in non-polar solvents.

In the realm of advanced coatings, this compound is a prime candidate for use as a curing agent for epoxy resins . The curing of epoxy resins involves the ring-opening addition of a nucleophile to the epoxide ring, leading to a highly cross-linked, durable thermoset material. threebond.co.jp Primary amines are highly effective curing agents because each molecule contains two active hydrogen atoms on the nitrogen, allowing it to react with two epoxy groups. polymerinnovationblog.com this compound, as a primary cycloaliphatic amine, could serve as a reactive hardener. specialchem.com The reaction would involve the nucleophilic attack of the amine on the carbon of the epoxy ring, forming a hydroxyl group and a secondary amine, which can then react with a second epoxy group. polymerinnovationblog.comthreebond.co.jp The synthetic result is the integration of the hexylcyclopropyl moiety into the cross-linked polymer network.

A more novel, albeit speculative, synthetic route would involve the ring-opening polymerization (ROP) of the cyclopropane ring itself. youtube.combohrium.com Strained rings can undergo polymerization under specific catalytic conditions. While less common for cyclopropanes compared to monomers like lactones or lactams, it is conceivable that under the right conditions (e.g., using specific Lewis acids or transition metal catalysts), the C-C bonds of the cyclopropane ring could be cleaved to form a linear polymer. rsc.org The resulting polymer would have a unique repeating unit containing the aminomethyl and hexyl side groups.

The following table outlines the potential synthetic utility of this compound in these key areas of polymer and coating synthesis.

Interactive Data Table: Potential Synthetic Applications of this compound

| Reaction Type | Co-reactant(s) | Resulting Polymer/Network Structure | Role of this compound | Potential Synthetic Outcome |

| Polycondensation | Dicarboxylic Acid (e.g., Adipic Acid) + Diamine (e.g., Hexamethylenediamine) | Polyamide | Chain-terminating comonomer | Control of molecular weight; introduction of cyclopropyl and hexyl side groups. |

| Polyaddition (Curing) | Diglycidyl Ether of Bisphenol A (DGEBA) | Cross-linked Epoxy Network | Curing Agent / Hardener | Formation of a thermoset coating with incorporated hexylcyclopropyl moieties. |

| Ring-Opening Polymerization | Catalyst (e.g., Lewis Acid) | Linear Polyamine | Monomer | Novel polymer backbone resulting from the cleavage of the cyclopropane ring. |

Further empirical research is necessary to validate these proposed synthetic routes and to fully characterize the reaction kinetics and the properties of the resulting materials. The synthetic versatility of this compound, however, marks it as a compound of interest for the future development of specialized polymers and high-performance coatings.

Future Research Directions and Emerging Areas

Development of Highly Efficient and Selective Catalytic Systems for 1-Hexylcyclopropan-1-amine Transformations

A primary objective in the study of this compound involves the creation of advanced catalytic systems to control its transformations with high precision. The development of catalysts that can selectively activate and functionalize this molecule is crucial for unlocking its synthetic potential. Future research is expected to focus on several classes of catalysts.

Palladium-catalyzed systems have shown promise for the monoarylation of cyclopropylamine (B47189), enabling the coupling of (hetero)aryl chlorides at room temperature. acs.orgchemrxiv.org Adapting these protocols to this compound could provide efficient access to a wide range of N-aryl derivatives, which are common motifs in pharmaceuticals. Similarly, Lewis acid catalysis can facilitate reactions such as Friedel-Crafts alkylation, where aminocyclopropanes act as potent homo-olefin equivalents to react with electron-rich aromatic compounds. acs.org The challenge will be to achieve high regioselectivity and manage the reactivity of the 1-hexyl substituted substrate.

Furthermore, visible-light photoredox catalysis offers a mild and powerful method for initiating reactions via radical intermediates. nih.gov This approach has been used for the intermolecular [3+2] cycloaddition of cyclopropylamines with olefins, a transformation that could be harnessed for this compound to construct complex cyclopentylamine (B150401) structures. nih.gov The development of chiral catalysts for these transformations will be a significant goal, enabling the enantioselective synthesis of valuable building blocks. nih.gov

| Catalytic System | Type of Transformation | Potential Application for this compound | Key Research Goal |

| Palladium-Phosphine Complexes | C-N Cross-Coupling | Synthesis of N-aryl-1-hexylcyclopropan-1-amines | Enhancing catalyst efficiency for sterically demanding substrates at room temperature. acs.orgchemrxiv.org |

| Lewis Acids (e.g., Sc(OTf)₃) | Friedel-Crafts Alkylation | Formation of γ-amino acid derivatives via reaction with indoles and other aromatics. acs.org | Controlling regioselectivity and expanding the scope to less reactive aromatic partners. |

| Copper Catalysts with Chiral Ligands | Asymmetric [3+2] Annulation | Enantioselective synthesis of substituted cyclopentylamines and tetrahydrofurylamines. nih.gov | Achieving dynamic kinetic asymmetric transformations with high enantiomeric ratios. nih.gov |

| Ruthenium/Iridium Polypyridyl Complexes | Photocatalytic [3+2] Cycloaddition | Construction of substituted pyrrolidines from reactions with alkenes under visible light. nih.gov | Improving diastereoselectivity and expanding the range of tolerated functional groups. nih.gov |

Exploration of Undiscovered Reactivity Modes of the this compound Scaffold

The inherent ring strain of the cyclopropane (B1198618) moiety in this compound makes it a versatile substrate for discovering novel chemical reactions. acs.org While the ring-opening of aminocyclopropanes promoted by donor-acceptor substitution is well-established, recent research has focused on activation through radical intermediates, which removes the need for double activation on the cyclopropane ring. rsc.org This approach opens avenues for 1,3-difunctionalizations and formal cycloadditions. rsc.org

Future work on this compound will likely investigate its participation in such radical-mediated pathways. dntb.gov.ua The presence of the n-hexyl group introduces possibilities for regioselective transformations and long-range functionalization. For instance, researchers may explore intramolecular C-H amination reactions, where the amine group directs functionalization of a specific carbon atom on the hexyl chain, leading to novel heterocyclic structures. Another area of interest is the exploration of pericyclic processes and C-C bond activations that leverage the unique electronic properties of the aminocyclopropane system. acs.org The dynamic kinetic asymmetric [3+2] annulation reaction is an example of a powerful transformation that could be further explored to generate important enantioenriched nitrogen-containing building blocks. nih.gov

Advanced Computational Chemistry for Predictive Design of New Derivatives and Reactions

Computational chemistry is set to play a pivotal role in guiding the experimental exploration of this compound. Advanced modeling techniques can provide deep mechanistic insights and predict the outcomes of reactions, thereby accelerating the discovery process.

Density Functional Theory (DFT) is a powerful tool for calculating reaction profiles and elucidating the mechanisms of complex transformations involving cyclopropanes. researchgate.net For this compound, DFT can be used to predict the regioselectivity of ring-opening reactions, assess the stability of intermediates, and design substrates with optimal electronic properties for specific catalytic cycles. mdpi.com

Beyond DFT, the emergence of machine learning and artificial intelligence is transforming chemical research. Data-driven approaches using graph neural networks can rapidly predict conformationally-dependent DFT-level molecular descriptors for vast libraries of virtual compounds. rsc.orgchemrxiv.orgchemrxiv.org This technology could be applied to this compound to screen for new derivatives with desirable properties, such as enhanced reactivity or specific biological activity, without the need for exhaustive experimental synthesis and testing. chemrxiv.org These predictive models can significantly reduce the time and resources required to identify promising new molecules and reaction conditions. rsc.org

| Computational Method | Application Area | Specific Goal for this compound |

| Density Functional Theory (DFT) | Mechanistic Studies & Reactivity Prediction | Elucidate transition states and intermediates in catalytic cycles; predict regioselectivity in ring-opening reactions. researchgate.netmdpi.com |

| Graph Neural Networks (GNNs) | High-Throughput Virtual Screening | Predict key molecular descriptors (e.g., HOMO/LUMO energies, bond-dissociation energies) for novel derivatives on-the-fly. rsc.orgchemrxiv.org |

| Molecular Dynamics (MD) Simulations | Conformational Analysis & Solvation Effects | Understand the conformational preferences of the hexyl chain and its influence on catalyst binding and reactivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Model potential biocatalytic transformations of the scaffold within an enzyme active site. |

Interdisciplinary Research at the Interface of Organic Synthesis and Other Fields

The unique structural and electronic properties of the cyclopropylamine motif make this compound an attractive building block for applications beyond traditional organic synthesis, particularly in medicinal chemistry and materials science. longdom.org

In medicinal chemistry, the cyclopropylamine core is a well-recognized bioisostere for various functional groups and is present in numerous approved drugs. psu.edu Its incorporation can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties. Recent studies have explored cyclopropylamine-containing cyanopyrimidines as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in cancer therapy. nih.gov Future research could focus on incorporating the this compound scaffold into new drug candidates, where the hexyl group could serve to modulate lipophilicity and target engagement. nih.gov

In materials science, the rigidity and strain of the cyclopropane ring can be exploited to create polymers and coatings with unique mechanical and thermal properties. longdom.org The amine functionality of this compound provides a handle for polymerization or for grafting the molecule onto surfaces to create functional materials. Collaborative research between organic chemists, pharmacologists, and materials scientists will be essential to fully realize the potential of this versatile scaffold. europeandissemination.eu

Addressing Challenges in Sustainable Synthesis and Process Development for Cyclopropylamines

As the applications of cyclopropylamines expand, there is a growing need for sustainable and efficient manufacturing processes. Traditional batch synthesis methods for cyclopropylamines can be inefficient and pose safety challenges. acs.org Green chemistry principles offer a framework for developing more environmentally friendly alternatives. jocpr.com

One promising approach is the use of continuous-flow microreaction systems. acs.org These systems can offer improved heat and mass transfer, enhanced safety, and higher yields compared to batch reactors. The development of a continuous-flow process for the synthesis of this compound could significantly improve production efficiency and reduce waste. acs.org